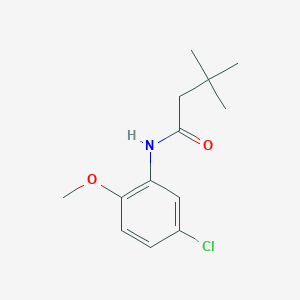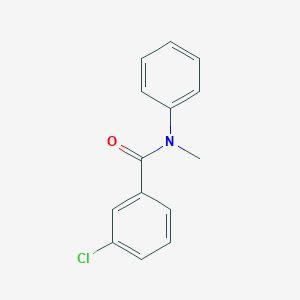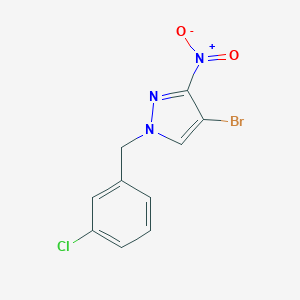![molecular formula C21H21N3O4S B250651 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide, also known as TMCB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TMCB is a synthetic compound that has been developed through a series of chemical reactions, and its unique structure and properties make it an ideal candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide is not fully understood, but studies have shown that it has the ability to inhibit certain enzymes and pathways that are involved in cancer cell growth and inflammation. 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting these enzymes, 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide may be able to prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide can induce apoptosis, or programmed cell death, in cancer cells. 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been shown to modulate the immune system by increasing the production of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it an ideal candidate for further investigation as a potential anticancer agent. Additionally, 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide in lab experiments is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the cost of synthesizing 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide may be prohibitive for some research labs.
Zukünftige Richtungen
There are a number of future directions for research on 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide. One area of research is its potential use as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in vivo and to investigate its potential use in combination with other anticancer agents. Another area of research is its potential use as an anti-inflammatory agent. Studies are needed to determine its efficacy in various inflammatory conditions, as well as its potential side effects. Additionally, further studies are needed to investigate the mechanism of action of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide and to identify other potential targets for its use.
Synthesemethoden
The synthesis of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis process is the preparation of 3,4,5-trimethoxybenzoyl chloride, which is then reacted with 2-methylquinoline-5-thiol to form the intermediate product. The intermediate product is then further reacted with ammonium carbonate to produce 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide. The synthesis of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide is a complex process that requires careful attention to detail, and the final product must be purified to ensure its purity and efficacy.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been the subject of numerous scientific studies due to its potential applications in various areas. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has the ability to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its efficacy in vivo. 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has also been investigated for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Eigenschaften
Molekularformel |
C21H21N3O4S |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H21N3O4S/c1-12-8-9-14-15(22-12)6-5-7-16(14)23-21(29)24-20(25)13-10-17(26-2)19(28-4)18(11-13)27-3/h5-11H,1-4H3,(H2,23,24,25,29) |
InChI-Schlüssel |
RFWFLDOSAYOFKD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)






![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)

![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)


